5-Fluorouridine 5'-triphosphate is a nucleotide analog of uridine triphosphate, characterized by the substitution of a fluorine atom at the 5-position of the uracil base. Its molecular formula is and it has a molecular weight of approximately 502.13 g/mol . This compound plays a significant role in various biochemical processes, particularly in RNA synthesis.
5-Fluorouridine 5'-triphosphate exhibits notable biological activities:
The synthesis of 5-fluorouridine 5'-triphosphate can be achieved through several methods:
5-Fluorouridine 5'-triphosphate has several applications in research and medicine:
Research indicates that 5-fluorouridine 5'-triphosphate interacts with various biological macromolecules:
Several compounds are structurally similar to 5-fluorouridine 5'-triphosphate, including:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Uridine 5'-triphosphate | Natural nucleotide without fluorine | Essential for normal cellular function |
5-Fluorodeoxyuridine triphosphate | Lacks the hydroxyl group at the 2' position | More potent in inhibiting DNA synthesis |
Cytidine 5'-triphosphate | Contains cytosine instead of uracil | Involved in different metabolic pathways |
The uniqueness of 5-fluorouridine 5'-triphosphate lies in its fluorinated structure, which enhances its biological activity and alters its interaction with nucleic acids compared to other nucleotides. This modification facilitates its role as an antiviral agent and a tool in molecular biology research.
5-Fluorouridine 5'-triphosphate possesses the molecular formula C₉H₁₄FN₂O₁₅P₃ [1] [2] [3]. The compound exhibits a molecular weight of 502.13 grams per mole, as determined through computational analysis using standardized chemical databases [1] [4] [5]. The exact mass of the compound is calculated to be 501.95910690 Da, providing precise molecular identification parameters for analytical applications [6]. The Chemical Abstracts Service registry number for this compound is 3828-96-4, serving as its unique chemical identifier [7] [8].
The molecular composition includes nine carbon atoms, fourteen hydrogen atoms, one fluorine atom, two nitrogen atoms, fifteen oxygen atoms, and three phosphorus atoms [1] [4]. This composition reflects the nucleotide structure consisting of a fluorinated pyrimidine base attached to a ribose sugar with a triphosphate moiety at the 5'-position [9].
Property | Value | Reference Method |
---|---|---|
Molecular Formula | C₉H₁₄FN₂O₁₅P₃ | PubChem Database [1] |
Molecular Weight | 502.13 g/mol | Computational Analysis [1] |
Exact Mass | 501.95910690 Da | Mass Spectrometry [6] |
Monoisotopic Mass | 501.95910690 Da | High-Resolution MS [6] |
CAS Registry Number | 3828-96-4 | Chemical Abstracts Service [7] |
The structural architecture of 5-Fluorouridine 5'-triphosphate comprises three distinct molecular components: a 5-fluorouracil base, a ribofuranose sugar ring, and a linear triphosphate chain [9]. The International Union of Pure and Applied Chemistry name for this compound is [[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate [6].
The pyrimidine base exhibits a planar structure with the fluorine atom substituted at the 5-position of the uracil ring [9]. The glycosidic bond connecting the base to the ribose sugar adopts an anti-configuration, which is characteristic of pyrimidine nucleosides [10]. The N-glycosidic bond torsion angle typically ranges between -107° and -170°, positioning the base away from the sugar ring to minimize steric hindrance [10].
The ribofuranose sugar ring demonstrates conformational flexibility, predominantly existing in equilibrium between the C2'-endo and C3'-endo conformations [11]. The 3'-endo conformation is generally favored for ribonucleotides, influenced by the presence of the 2'-hydroxyl group [11]. The sugar pucker significantly affects the spatial positioning of the 3'-hydroxyl group, which is crucial for enzymatic recognition and substrate binding [11].
The triphosphate moiety extends linearly from the 5'-carbon of the ribose ring, creating a highly charged region of the molecule [6]. The three phosphate groups are connected through phosphoanhydride bonds, with each phosphate group carrying negative charges at physiological pH [12]. The compound contains eight rotatable bonds, contributing to its conformational flexibility [6].
Structural Feature | Characteristic | Geometric Parameter |
---|---|---|
Glycosidic Bond Angle | Anti-configuration | -107° to -170° [10] |
Sugar Pucker | C3'-endo predominant | RNA-like conformation [11] |
Rotatable Bonds | Flexible structure | 8 bonds [6] |
Heavy Atom Count | Complex structure | 30 atoms [6] |
Defined Stereocenters | Chiral centers | 4 stereocenters [6] |
5-Fluorouridine 5'-triphosphate exhibits differential stability patterns under varying chemical conditions [13] [14]. The compound demonstrates remarkable stability under neutral and acidic hydrolysis conditions, with minimal degradation observed after extended exposure to these environments [14]. Under neutral conditions, the compound retains approximately 94.89% of its original concentration after five days of reflux in water [14].
The triphosphate moiety represents the most chemically labile portion of the molecule, susceptible to enzymatic and chemical hydrolysis [13]. Phosphatase enzymes can sequentially remove phosphate groups, converting the triphosphate to diphosphate and monophosphate forms [15]. The rate of phosphate hydrolysis varies significantly with pH, temperature, and the presence of divalent metal ions [13].
Alkaline conditions present the most challenging environment for compound stability [14]. Under strongly basic conditions (pH >12), approximately 45% degradation occurs within eight hours of reflux [14]. The alkaline degradation pathway produces non-chromophoric, low molecular weight compounds that are not retained on chromatographic columns [14].
The fluorine atom at the 5-position of the uracil ring contributes to the compound's stability by forming strong carbon-fluorine bonds [16]. This bond strength prevents the typical dehalogenation reactions observed with other halogenated nucleotides [16]. The presence of fluorine also influences the electronic properties of the pyrimidine ring, affecting its reactivity with nucleophiles and electrophiles [17].
Condition | Stability | Degradation Rate |
---|---|---|
Neutral pH (Water) | High stability | 5.11% loss (5 days) [14] |
Acidic conditions | Excellent stability | 1.88% loss (2 days) [14] |
Alkaline conditions | Poor stability | 45% loss (8 hours) [14] |
Oxidative stress | Good stability | 15% loss (extended exposure) [14] |
Photolytic conditions | Excellent stability | <1% loss (10 days) [14] |
The physicochemical profile of 5-Fluorouridine 5'-triphosphate reflects its highly polar and charged nature [9] [12]. The compound exhibits exceptional water solubility, with reported values of 5.86 milligrams per milliliter under standard conditions [12]. This high aqueous solubility results from the multiple hydroxyl groups on the ribose ring and the ionizable phosphate groups [9].
The logarithmic partition coefficient (XLogP3-AA) is calculated as -5.8, indicating extremely hydrophilic character and minimal lipophilicity [6]. This value suggests negligible membrane permeability and confirms the compound's preference for aqueous environments [6]. The compound demonstrates multiple ionization sites, with the strongest acidic pKa value reported as 0.9 [9] [12]. The strongest basic pKa value is -3.7, indicating that the compound exists predominantly in its deprotonated form under physiological conditions [9].
The molecular surface area calculations reveal a topological polar surface area of 259 square angstroms, significantly exceeding the threshold for passive membrane diffusion [6]. The compound contains seven hydrogen bond donors and sixteen hydrogen bond acceptors, contributing to its strong hydration shell and water solubility [6].
At physiological pH (7.4), the compound carries a net charge of -4, primarily due to the ionized phosphate groups [9]. This high charge density necessitates active transport mechanisms for cellular uptake and contributes to the compound's inability to cross biological membranes spontaneously [9].
Property | Value | Implication |
---|---|---|
Water Solubility | 5.86 mg/mL [12] | High aqueous solubility |
XLogP3-AA | -5.8 [6] | Extremely hydrophilic |
pKa (Strongest Acidic) | 0.9 [9] | Strong acid character |
pKa (Strongest Basic) | -3.7 [9] | Weak base character |
Physiological Charge | -4 [9] | Highly charged at pH 7.4 |
Polar Surface Area | 259 Ų [6] | Limited membrane permeability |
Hydrogen Bond Donors | 7 [6] | Strong hydration capacity |
Hydrogen Bond Acceptors | 16 [6] | Multiple binding sites |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 5-Fluorouridine 5'-triphosphate [18] [19]. Fluorine-19 nuclear magnetic resonance represents the most distinctive analytical technique for this compound, exploiting the unique magnetic properties of the fluorine atom [18] [20]. The fluorine-19 chemical shift provides valuable information about the local electronic environment and molecular interactions [18].
The fluorine-19 nuclear magnetic resonance chemical shift for 5-Fluorouridine 5'-triphosphate exhibits pH-dependent behavior, with shifts varying systematically across the physiological pH range [18] [21]. At pH 7.4, the fluorine resonance appears at characteristic chemical shift values that distinguish it from other fluorinated nucleotides [18]. The integration of fluorine-19 nuclear magnetic resonance with proton nuclear magnetic resonance enables complete structural assignment and conformational analysis [22].
Phosphorus-31 nuclear magnetic resonance spectroscopy provides detailed information about the triphosphate moiety [6]. The three phosphorus atoms exhibit distinct chemical shifts corresponding to the alpha, beta, and gamma positions, with coupling patterns revealing the connectivity and stereochemistry of the phosphate chain [6]. The phosphorus-31 spectra show pH-dependent chemical shifts reflecting the ionization states of the phosphate groups [13].
Mass spectrometry analysis confirms the molecular composition and provides fragmentation patterns characteristic of nucleotide triphosphates [23]. High-resolution mass spectrometry accurately determines the exact mass as 501.95910690 Da, consistent with the proposed molecular formula [6]. Collision-induced dissociation generates diagnostic fragment ions corresponding to the loss of phosphate groups and base cleavage [23].
Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural information about the carbon framework [6]. The aromatic carbons of the fluorouracil base, the ribose carbons, and any carbon atoms in associated salt forms are readily distinguished [6]. The coupling between carbon-13 and fluorine-19 nuclei provides additional structural confirmation [22].
Spectroscopic Method | Key Parameters | Analytical Value |
---|---|---|
¹⁹F NMR | Chemical shift, pH dependence | Structural identification [18] |
³¹P NMR | Multiple phosphorus signals | Phosphate chain analysis [6] |
¹³C NMR | Complete carbon assignment | Framework characterization [6] |
¹H NMR | Sugar and base protons | Conformational analysis [22] |
High-Resolution MS | Exact mass determination | Molecular confirmation [6] |
LC-MS/MS | Fragmentation patterns | Structural validation [23] |